
3-(4-fluorophenyl)-5-methyl-1H-pyrazole
Übersicht
Beschreibung
3-(4-fluorophenyl)-5-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C10H9FN2 and its molecular weight is 176.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization : The synthesis and structural characterization of isostructural compounds related to 3-(4-fluorophenyl)-5-methyl-1H-pyrazole have been investigated, with a focus on their crystalline structures and molecular conformations (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Drug Efficacy Determinations : Novel pyrazole derivatives, including this compound, have been synthesized and evaluated for potential medical applications such as antioxidant, anti-breast cancer, and anti-inflammatory properties. Molecular docking studies have been conducted to understand their interactions with key enzymes (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Crystal Structures of Pyrazoline Derivatives : The synthesis and crystal structures of N-substituted pyrazolines, including those related to this compound, have been studied, with a focus on their molecular geometries and interactions (Loh, Quah, Chia, Fun, Sapnakumari, Narayana, & Sarojini, 2013).
Reactivity and Pharmaceutical Potential : The synthesis, spectroscopic study, and computational evaluation of the reactivity and pharmaceutical potential of pyrazole derivatives, including this compound, have been explored. This includes insights into stability in water and potential inhibitory activity against specific enzymes (Thomas et al., 2018).
Monoamine Oxidase Inhibitory Activities : Research has been conducted on the synthesis of 3-(4-fluorophenyl)-5-aryl-N-substituted-4,5-dihydro-(1H)-pyrazole-1-carbothioamide derivatives, evaluating their in vitro monoamine oxidase (MAO) inhibitory activity and selectivity. The study includes docking studies and in vivo antidepressant and anxiolytic activities (Koç et al., 2014).
Antimicrobial Activities : Novel 1,5-diaryl pyrazole derivatives, related to this compound, have been synthesized and screened for antibacterial and antifungal activities, showing promising results against various microbial strains (Ragavan, Vijayakumar, & Kumari, 2010).
Wirkmechanismus
Target of Action
The primary target of 3-(4-fluorophenyl)-5-methyl-1H-pyrazole is the androgen receptor . This receptor plays a crucial role in the development and progression of prostate cancer . The compound acts as an antagonist, inhibiting the activity of the androgen receptor and its target gene, the prostate-specific antigen (PSA) .
Mode of Action
This compound interacts with the androgen receptor, blocking its activity . This results in the downregulation of PSA, a protein that is often overexpressed in prostate cancer cells . By inhibiting the activity of the androgen receptor and reducing PSA levels, the compound can potentially slow the growth of prostate cancer cells .
Biochemical Pathways
Its antagonistic action on the androgen receptor suggests that it may interfere with the androgen signaling pathway . This pathway is critical for the growth and survival of prostate cancer cells, and its disruption could lead to the inhibition of cancer cell proliferation .
Pharmacokinetics
It is known that the compound is a substrate for p-glycoprotein (p-gp), a protein that can affect drug absorption and distribution . P-gp can act as a barrier to drug absorption, potentially influencing the bioavailability of this compound .
Result of Action
The antagonistic action of this compound on the androgen receptor leads to a decrease in PSA levels . This can result in the inhibition of prostate cancer cell growth . In preclinical studies, several derivatives of the compound showed potent antiproliferative activity against prostate cancer cell lines .
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-5-methyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c1-7-6-10(13-12-7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAGCTBURDRJKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80412420 | |
| Record name | 5-(4-Fluorophenyl)-3-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80412420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948293-38-7, 475982-42-4 | |
| Record name | 5-(4-Fluorophenyl)-3-methyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=948293-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Fluorophenyl)-3-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80412420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


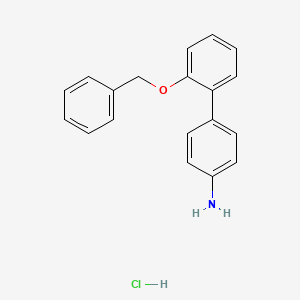
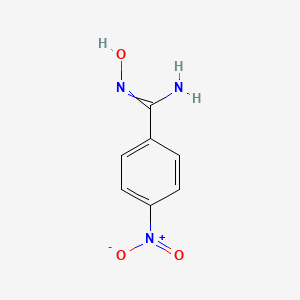
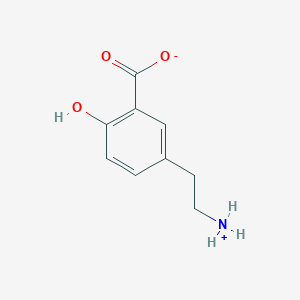
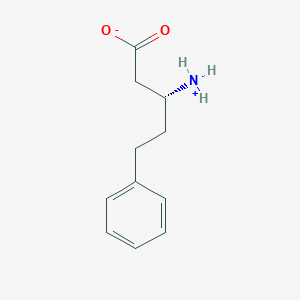
![[(2R)-1,4-dioxo-1,4-bis(phenylmethoxy)butan-2-yl]azanium;4-methylbenzenesulfonate](/img/structure/B7779716.png)
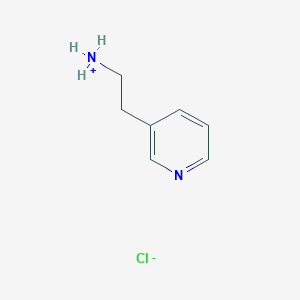
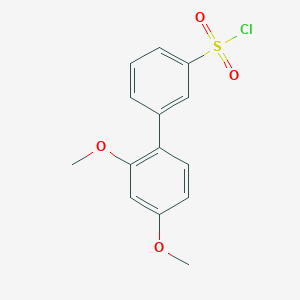

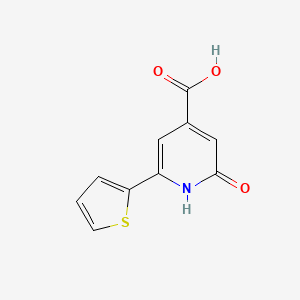
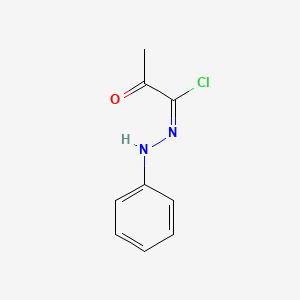
![[(2R)-1-hydroxybut-3-en-2-yl]azanium;chloride](/img/structure/B7779767.png)
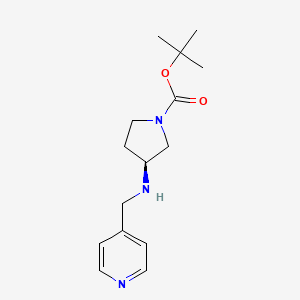
![(2R,4R)-4-[(4-bromophenyl)methyl]pyrrolidin-1-ium-2-carboxylate](/img/structure/B7779775.png)

